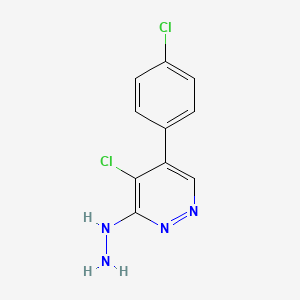







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:7]=1[Cl:8].[NH2:16][NH2:17]>>[Cl:8][C:7]1[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:5][N:4]=[N:3][C:2]=1[NH:16][NH2:17].[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:7]=1[NH:16][NH2:17]
|


|
Name
|
|
|
Quantity
|
2.58 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC=C(C1Cl)C1=CC=C(C=C1)Cl
|
|
Name
|
2-BuOH
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NN
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
the product was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
The solid was then washed with ice-cold 2-propanol (10 mL×2)
|
|
Type
|
CUSTOM
|
|
Details
|
After drying the solid under vacuum at room temperature for 16 h
|
|
Duration
|
16 h
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(N=NC=C1C1=CC=C(C=C1)Cl)NN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=NC=C(C1NN)C1=CC=C(C=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 169.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:7]=1[Cl:8].[NH2:16][NH2:17]>>[Cl:8][C:7]1[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:5][N:4]=[N:3][C:2]=1[NH:16][NH2:17].[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:7]=1[NH:16][NH2:17]
|


|
Name
|
|
|
Quantity
|
2.58 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC=C(C1Cl)C1=CC=C(C=C1)Cl
|
|
Name
|
2-BuOH
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NN
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
the product was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
The solid was then washed with ice-cold 2-propanol (10 mL×2)
|
|
Type
|
CUSTOM
|
|
Details
|
After drying the solid under vacuum at room temperature for 16 h
|
|
Duration
|
16 h
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(N=NC=C1C1=CC=C(C=C1)Cl)NN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=NC=C(C1NN)C1=CC=C(C=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 169.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |